molecular formula C16H13Cl2N3O2S B11424679 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11424679
M. Wt: 382.3 g/mol
InChI Key: SWGNFNPTXZODJR-UHFFFAOYSA-N
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Description

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl and dimethoxy groups attached to a quinazoline-thione core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 4-aminoacetophenone to produce 4-amino-3,5-dichloroacetophenone . This intermediate is then subjected to further reactions to introduce the dimethoxy and quinazoline-thione groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine, bromine, and other halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

SWGNFNPTXZODJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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